

Replicating In Vivo Tumor Suppression: A Comparative Analysis of Ivhd-Valtrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ivhd-Valtrate	
Cat. No.:	B15579921	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Ivhd-Valtrate**'s in vivo tumor suppression capabilities against established chemotherapy agents. The data presented is derived from preclinical studies and aims to offer an objective overview of its performance, supported by experimental evidence.

Executive Summary

Ivhd-Valtrate, a derivative of Valeriana jatamansi, has demonstrated significant in vivo antitumor activity in preclinical models of ovarian cancer. Its mechanism of action, primarily through G2/M cell cycle arrest and induction of apoptosis, presents a distinct profile compared to traditional DNA-damaging agents. This guide will compare the tumor suppression effects of **Ivhd-Valtrate** with cisplatin and temozolomide, the standard-of-care for ovarian cancer and glioblastoma, respectively.

In Vivo Tumor Suppression: Comparative Data

The following tables summarize the in vivo tumor growth inhibition data from xenograft studies. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.



Compound	Cancer Model	Cell Line(s)	Animal Model	Key Finding	Citation(s)
Ivhd-Valtrate	Ovarian Cancer	A2780, OVCAR3	Athymic Nude Mice	Significantly suppressed tumor growth in a dosedependent manner.	[1][2]
Cisplatin	Ovarian Cancer	A2780	Athymic Nude Mice	Dose- dependent tumor growth delay.	[3]
THA (a novel triterpenoid)	Ovarian Cancer	A2780	Athymic Nude Mice	39% and 61% tumor growth inhibition at 25 and 50 mg/kg, respectively.	[4]
Temozolomid e	Glioblastoma	U87MG	Athymic Nude Mice	Tumor growth inhibition (TGImax) of 75% and 92% at 5 and 10 mg/kg, respectively.	[5]
Temozolomid e	Glioblastoma	U87MG	Athymic Nude Mice	81% decrease in tumor volume compared to vehicle- treated group.	[6]

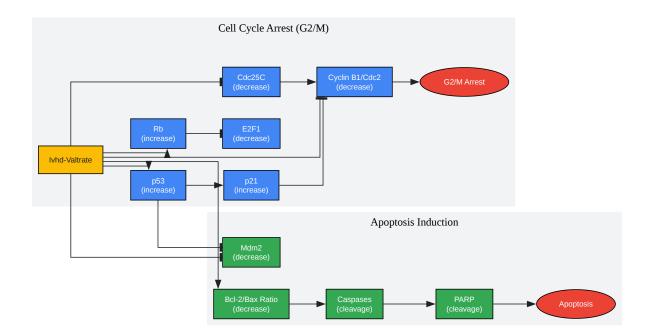


Mechanism of Action: A Signaling Pathway Perspective

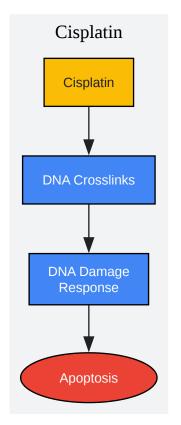
Ivhd-Valtrate's anti-tumor effects are rooted in its ability to modulate critical cell cycle and apoptotic pathways.

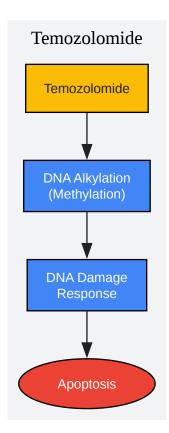
Ivhd-Valtrate Signaling Pathway



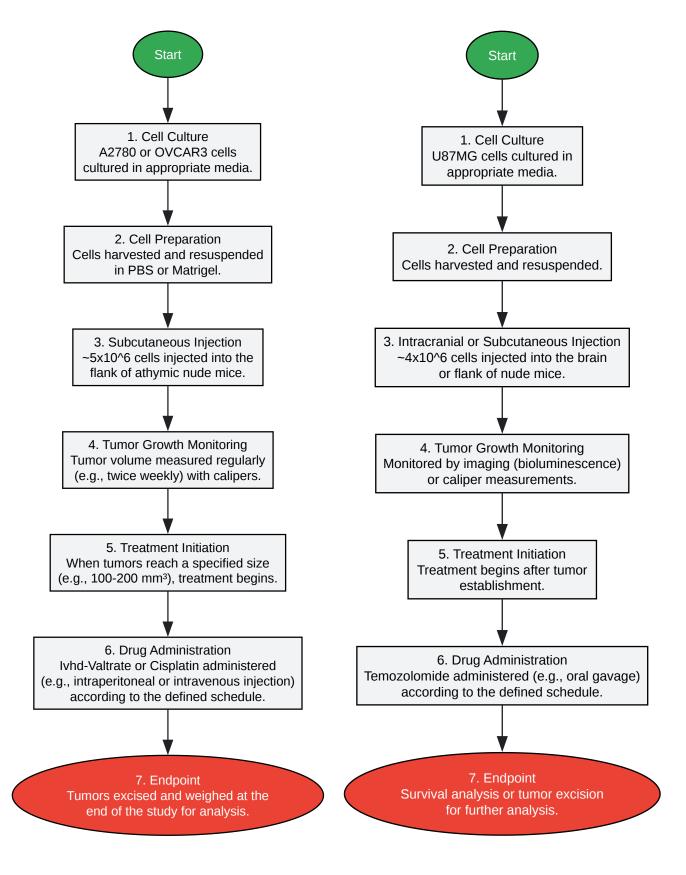












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valeriana jatamansi constituent IVHD-valtrate as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Replicating In Vivo Tumor Suppression: A Comparative Analysis of Ivhd-Valtrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579921#replicating-in-vivo-tumor-suppression-with-ivhd-valtrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com